molecular formula C13H19N3O3S B12993407 3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B12993407
M. Wt: 297.38 g/mol
InChI Key: YLVRYUQLDIOMDF-UHFFFAOYSA-N
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Description

3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a benzo[e]thiadiazine derivative characterized by a 4-methyl-substituted thiadiazine ring fused with a benzene moiety and a 3-ethoxypropylamino group at position 2. The 1,1-dioxide functional group enhances its stability and influences its electronic properties, making it a candidate for diverse pharmacological applications.

The ethoxypropylamino side chain distinguishes this compound from others in its class. The ether linkage and propyl spacer may enhance solubility and membrane permeability compared to bulkier or more lipophilic substituents (e.g., cyclopropyl or benzylthio groups) .

Preparation Methods

The synthesis of 3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of appropriate amines with 4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analysis of Key Analogues

The biological activity of benzo[e]thiadiazine derivatives is highly dependent on substituents at positions 3 and 3. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Position 3/4) Key Biological Activity Unique Features
Target Compound : 3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 3: 3-Ethoxypropylamino
4: Methyl
Inferred: Potential AMPA receptor modulation or anticancer activity (based on structural analogues) Ether-linked side chain may improve solubility and pharmacokinetics compared to alkyl/aryl substituents .
BPAM344 (4-cyclopropyl-substituted benzothiadiazine dioxide) 4: Cyclopropyl Potent AMPA receptor potentiator (EC₂ₓ = 0.24 μM) Cyclopropyl substitution enhances AMPAR activity; lacks the 3-amino group .
BPAM307 (4-allyl-substituted thienothiadiazine dioxide) 4: Allyl Selective kainate receptor modulation (superior to cyclopropyl analogues) Allyl group confers selectivity for kainate receptors over AMPARs .
3-(Pyridin-2-yl)-4H-benzo[e]thiadiazine 1,1-dioxide 3: Pyridin-2-yl Anticancer activity (IC₅₀ in µM range for renal/lung cancer cells) Aromatic pyridinyl group enhances binding to enzyme targets (e.g., PI3Kδ) .
IDRA-21 (7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e]thiadiazine 1,1-dioxide) 3: Methyl
7: Chloro
AMPA receptor potentiator (cognitive enhancement) Chlorine and methyl groups synergize for receptor binding .
3-(Methylthio)-4H-benzo[e]thiadiazine 1,1-dioxide 3: Methylthio Antimicrobial and anticancer properties Methylthio group increases reactivity and solubility .

Key Trends:

Position 4 Substitution :

  • Methyl/cyclopropyl/allyl groups at position 4 influence receptor selectivity. Cyclopropyl enhances AMPAR activity, while allyl shifts preference to kainate receptors .
  • The methyl group in the target compound may provide moderate AMPAR activity but less potency than cyclopropyl derivatives .

Pyridinyl/methylthio groups are linked to anticancer activity, suggesting the target compound’s ethoxypropylamino group might similarly target kinases or enzymes .

Mechanistic Implications: Compounds with exocyclic NH groups (e.g., ethoxypropylamino) are critical for AMPA receptor modulation, as seen in IDRA-21 and BPAM344 . Bulkier substituents (e.g., benzylthio) may limit blood-brain barrier penetration, whereas the ethoxypropyl chain in the target compound could balance lipophilicity and bioavailability .

Biological Activity

3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a complex organic compound belonging to the class of thiadiazines. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes, which are crucial targets in the treatment of various neurological disorders.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S, and it features a thiadiazine ring, which is known for its diverse biological activities. The presence of the ethoxypropylamino group enhances its solubility and may influence its biological interactions.

1. Inhibition of Monoamine Oxidase

Recent studies have highlighted the potential of thiadiazole derivatives as selective inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B). Research indicates that compounds with similar structures to this compound exhibit significant inhibitory effects against these enzymes. For instance, a study synthesized various thiadiazole derivatives and tested their inhibitory activity against MAO-A and MAO-B using fluorometric methods. The findings demonstrated that certain derivatives displayed IC50 values in the low micromolar range, indicating potent inhibitory activity .

Table 1: Inhibitory Activity of Thiadiazole Derivatives on MAO Isoforms

CompoundIC50 (μM)Selectivity
Compound A0.060 ± 0.002MAO-A
Compound B0.241 ± 0.011MAO-A
Compound C0.500 ± 0.020MAO-B

The above data suggests that structural modifications can significantly enhance the inhibitory potency against MAO enzymes.

2. Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

3. Antitumor Activity

In addition to enzyme inhibition and antimicrobial effects, some studies suggest that thiadiazole compounds may exhibit antitumor activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth factors .

Case Study: MAO Inhibition Profile

A study conducted on a series of synthesized thiadiazole compounds revealed that one derivative demonstrated an IC50 value of 0.060±0.0020.060\pm 0.002 μM against MAO-A, showcasing its potential as a therapeutic agent for neurological disorders . The study utilized both in vitro assays and computational docking studies to elucidate the binding interactions within the enzyme's active site.

Table 2: Reversibility of Inhibition by Selected Compounds

CompoundhMAO-A Activity Before Dialysis (%)hMAO-A Activity After Dialysis (%)
Control100 ± 0.00100 ± 0.00
Moclobemide31.253 ± 0.98590.347 ± 1.895
Clorgyline88.315 ± 1.57893.419 ± 1.994
Test Compound25.956 ± 0.95191.508 ± 1.577

This table illustrates the reversible nature of inhibition by selected compounds, indicating their potential therapeutic applications.

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N-(3-ethoxypropyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-imine

InChI

InChI=1S/C13H19N3O3S/c1-3-19-10-6-9-14-13-15-20(17,18)12-8-5-4-7-11(12)16(13)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15)

InChI Key

YLVRYUQLDIOMDF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN=C1NS(=O)(=O)C2=CC=CC=C2N1C

Origin of Product

United States

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